The table below summarizes the core mechanistic and structural characteristics of timepidium bromide:
| Aspect | Description |
|---|---|
| Primary Mechanism | Competitive antagonism of acetylcholine at muscarinic receptors in the gastrointestinal tract [1]. |
| Key Structural Feature | Quaternary ammonium group (positively charged nitrogen) [2]. |
| Receptor Selectivity | Functional selectivity for muscarinic receptors; high affinity for M1 and M3 subtypes over M2 due to slower dissociation kinetics [3] [1]. |
| Systemic Absorption | Poor absorption from the gastrointestinal tract; very low systemic bioavailability [3]. |
| Central Nervous System (CNS) Effects | Does not cross the blood-brain barrier; peripherally acting with minimal to no central side effects [2]. |
The following diagram illustrates how this compound exerts its effects at the molecular and physiological levels:
Figure 1: Mechanism of this compound as a competitive antagonist at muscarinic receptors. By blocking acetylcholine from binding, this compound inhibits downstream signaling, leading to reduced smooth muscle contractions and glandular secretions in the gastrointestinal tract, which alleviates spasms and pain [1] [4].
Substantial experimental evidence supports the described mechanism of action and physiological effects.
1. In Vivo Evidence from Animal Studies
2. Evidence from Structural and Functional Analogs
The following methodologies are critical for characterizing anticholinergic agents like this compound:
This compound's well-defined mechanism and peripheral selectivity make it a valuable agent for gastrointestinal spasms. Research on related thiophene-based structures continues to be an active area for developing new anti-inflammatory and psychotherapeutic agents [8].
This compound Hydrate is an anticholinergic agent primarily utilized for treating various gastrointestinal disorders, particularly those involving smooth muscle spasms. Marketed under trade names including "Gastropin" and "Floprop," this drug functions as a muscarinic receptor antagonist that targets specific subtypes of muscarinic receptors in the gastrointestinal tract. The development of this compound Hydrate has involved several pharmaceutical institutions, including Takeda Pharmaceuticals, and it has successfully progressed through multiple clinical trial phases, demonstrating efficacy and safety profiles favorable for clinical use. [1]
The muscarinic receptor family represents a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the neurotransmitter acetylcholine. Five muscarinic receptor subtypes (M1-M5) have been identified, with M1-M3 being most relevant to therapeutic applications. In the context of airway and gastrointestinal physiology, M3 receptors are primarily responsible for smooth muscle contraction and glandular secretions, while M2 receptors function as autoreceptors that inhibit acetylcholine release from nerve terminals. The therapeutic goal of selective muscarinic antagonism is to achieve optimal receptor subtype selectivity that maximizes clinical efficacy while minimizing adverse effects. [2] [3]
This compound Hydrate exerts its pharmacological effects through competitive antagonism at muscarinic receptors in the gastrointestinal tract. By inhibiting the action of acetylcholine at these receptors, it effectively reduces smooth muscle contractions and decreases glandular secretions within the gastrointestinal system. Acetylcholine normally binds to muscarinic receptors to promote muscle contractions; by blocking this interaction, this compound Hydrate alleviates spasms and associated pain in conditions like irritable bowel syndrome and peptic ulcers. The drug demonstrates a high degree of selectivity toward muscarinic receptors in the gastrointestinal tract, which theoretically minimizes effects on other cholinergic pathways and reduces the likelihood of broad systemic side effects. Additionally, this compound Hydrate has been observed to possess anti-inflammatory properties that may further contribute to its therapeutic benefits in gastrointestinal disorders. [1]
The binding kinetics of muscarinic receptor antagonists significantly influence their duration of action and clinical efficacy. Research on related anticholinergic agents reveals important kinetic principles that may apply to this compound Hydrate. Tiotropium, a well-characterized long-acting muscarinic antagonist used for respiratory conditions, demonstrates kinetic selectivity for M3 receptors over M2 receptors, with a dissociation half-life from M3 receptors exceeding 24 hours. This prolonged receptor occupancy translates to sustained bronchodilation in pulmonary applications. Similarly, glycopyrrolate shows a shorter dissociation half-life of approximately 6 hours from M3 receptors. These kinetic properties are determined through radioligand binding studies using membranes from cells expressing human muscarinic receptors, which quantify association and dissociation rates to calculate binding affinities (pKi values) and residence times. [3] [4]
Table: Binding Kinetics of Selected Muscarinic Receptor Antagonists
| Antagonist | M2 Receptor Residence Time | M3 Receptor Residence Time | Kinetic Selectivity (M3 vs M2) |
|---|---|---|---|
| Tiotropium | ~16 hours | >24 hours | ~1.5-fold |
| Glycopyrrolate | ~2 hours | ~6 hours | ~3-fold |
| Aclidinium | ~3 hours | ~29 hours | ~9.7-fold |
Recent structural studies of muscarinic receptors have revealed sophisticated binding mechanisms that may inform the development of improved anticholinergic agents. The M3 muscarinic receptor possesses two binding sites for ligands: a primary orthosteric site within the binding pocket where acetylcholine normally binds, and a secondary allosteric site in the extracellular vestibule. Research on tiotropium has demonstrated that this drug can bind to both sites, creating a dual mechanism of receptor blockade. When bound to the allosteric site, tiotropium prevents acetylcholine entry into the orthosteric binding pocket, contributing to insurmountable antagonism that cannot be overcome by increasing acetylcholine concentrations. This dual-binding behavior, coupled with slow dissociation kinetics, may significantly enhance the duration and efficacy of muscarinic antagonists. While specific structural data for this compound Hydrate is limited in the available literature, these mechanisms represent potential opportunities for optimizing its pharmacological profile. [4] [5]
Muscarinic receptor antagonists exert profound effects on intracellular signaling pathways in smooth muscle cells. When acetylcholine activates M3 receptors, it triggers the Gq-phospholipase Cβ (PLCβ) pathway, leading to inositol 1,4,5-trisphosphate (IP3) production and release of calcium from intracellular stores. This calcium release activates myosin light chain kinase (MLCK), which phosphorylates myosin light chains and initiates smooth muscle contraction. Additionally, muscarinic receptor activation stimulates the RhoA/Rho-kinase pathway, which enhances calcium sensitivity by inhibiting myosin light chain phosphatase (MLCP). Through antagonizing M3 receptors, this compound Hydrate and similar drugs inhibit these pro-contractile signaling pathways, thereby promoting smooth muscle relaxation. [2]
Beyond direct effects on contraction pathways, muscarinic receptor signaling also regulates inflammatory processes and remodeling mechanisms in tissues. acetylcholine has been shown to induce cytokine release from inflammatory cells, promote chemotaxis of eosinophils, monocytes, and neutrophils, and enhance mucus secretion. These effects are mediated through complex intracellular signaling networks involving transcription factor activation and gene expression changes. Anticholinergic agents can therefore modulate these processes, potentially providing benefits beyond simple spasmolysis. In fact, tiotropium has demonstrated anti-inflammatory effects in experimental models, reducing neutrophil chemotactic activity and decreasing levels of proinflammatory cytokines including IL-6, TNF-α, and LTB4. These findings suggest that this compound Hydrate may possess similar anti-inflammatory properties in the gastrointestinal tract. [3]
Table: Muscarinic Receptor Subtypes and Their Physiological Roles
| Receptor Subtype | Primary Signaling Mechanism | Localization | Physiological Functions |
|---|---|---|---|
| M1 | Gq/11 → PLCβ activation | Neuronal ganglia, epithelial cells | Facilitates neurotransmission, modulates secretion |
| M2 | Gi/o → cAMP inhibition | Cardiac tissue, cholinergic nerves | Negative feedback on acetylcholine release, cardiac slowing |
| M3 | Gq/11 → PLCβ activation | Smooth muscle, glandular tissue | Mediates smooth muscle contraction, glandular secretion |
In pathological conditions such as inflammatory bowel disease or irritable bowel syndrome, alterations in muscarinic receptor expression and function may occur. Research in airway diseases has demonstrated that inflammatory cytokines including IL-1β, IL-13, and TNF-α can increase expression of signaling components downstream of muscarinic receptors, potentially enhancing cholinergic responsiveness. Similar mechanisms may operate in gastrointestinal inflammatory conditions. Additionally, studies have shown that allergic inflammation can induce dysfunction of prejunctional M2 autoreceptors, leading to exaggerated acetylcholine release and enhanced smooth muscle contraction. These disease-associated changes in muscarinic signaling pathways may influence the therapeutic efficacy of anticholinergic agents like this compound Hydrate and highlight potential targets for drug development. [2]
The binding characteristics of muscarinic receptor antagonists are typically evaluated using radioligand competition binding assays. These experiments utilize membranes from cells expressing recombinant human muscarinic receptor subtypes (M1-M3) or native tissues containing specific receptor profiles. The general protocol involves incubating membrane preparations with a fixed concentration of a radiolabeled antagonist (such as [3H]tiotropium or [3H]N-methylscopolamine) in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound Hydrate). After reaching equilibrium, bound and free radioligand are separated, typically by filtration, and the displacement curves are analyzed to determine inhibition constants (Ki values). These studies provide quantitative data on the affinity and selectivity of compounds for different muscarinic receptor subtypes. For this compound Hydrate, such binding studies would be essential to establish its receptor selectivity profile and compare it to existing anticholinergic agents. [6] [7]
Advanced binding studies also investigate the kinetics of receptor interaction, determining association (kon) and dissociation (koff) rates through non-equilibrium experiments. These kinetic parameters define the residence time of a drug at its target, which increasingly is recognized as a critical determinant of in vivo efficacy and duration of action. The experimental approach involves pre-incubating the receptor preparation with the test compound, then measuring the rate of radioligand binding after various time points following dilution or addition of excess unlabeled competitor. For drugs with slow dissociation kinetics, such as tiotropium, these studies reveal the molecular basis for their long duration of action. [8] [3]
Functional characterization of muscarinic antagonists employs isolated tissue preparations to evaluate pharmacological activity in physiologically relevant systems. For gastrointestinal applications, smooth muscle strips from appropriate regions of the intestinal tract can be mounted in organ baths for isometric tension measurements. The tissues are exposed to cumulative concentrations of a muscarinic agonist (such as acetylcholine or carbachol) to establish control concentration-response curves. After thorough washing, tissues are pre-incubated with the antagonist at different concentrations before repeating the agonist challenge. The rightward shifts in agonist concentration-response curves and depression of maximal responses are analyzed using Schild regression to determine antagonist potency (pA2 values) and mechanism of action.
More sophisticated functional approaches include label-free whole cell assays that monitor integrated cellular responses through dynamic mass redistribution (DMR). This technique utilizes optical biosensors to measure ligand-induced changes in cellular architecture, providing a holistic view of receptor signaling without requiring specific molecular labels. DMR assays can differentiate the biochemical mechanisms of action of distinct muscarinic antagonists and estimate their residence times on native receptors in living cells. This approach was used to demonstrate that tiotropium, a slow-binding antagonist, selectively blocks late signaling phases of M3 receptor activation, reflecting its kinetic selectivity. [8]
Diagram 1: Mechanism of this compound Muscarinic Receptor Antagonism - This diagram illustrates the dual binding mechanism of this compound to both orthosteric and allosteric sites on the M3 muscarinic receptor, preventing acetylcholine binding and downstream signaling pathways that lead to smooth muscle contraction and inflammation.
This compound Hydrate is clinically established for the treatment of gastrointestinal disorders characterized by smooth muscle hypertonia and spasticity. Its primary indications include irritable bowel syndrome (IBS), peptic ulcers, and other functional gastrointestinal disorders where reduction of spasms and associated pain is therapeutic. The drug is typically administered orally in tablet or capsule form, with a common dosage regimen of two to three times daily before meals. The onset of action is relatively rapid, with patients often experiencing relief within 30 to 60 minutes post-administration, making it particularly useful for managing acute episodes of gastrointestinal discomfort. [1]
Beyond these established uses, research on related muscarinic antagonists suggests potential expanded applications for this compound Hydrate. Studies on tiotropium and other anticholinergics have demonstrated anti-remodeling effects in chronic inflammatory conditions, including inhibition of mucus gland hypertrophy and reduction in goblet cell hyperplasia. Additionally, evidence suggests that muscarinic antagonists can modulate airway wall remodeling in respiratory diseases, reducing smooth muscle thickening and collagen deposition. While these findings originate from pulmonary research, similar mechanisms may operate in the gastrointestinal tract, suggesting potential applications for this compound Hydrate in managing structural changes associated with chronic inflammatory bowel conditions. [3]
Like other anticholinergic agents, this compound Hydrate is associated with a range of potential side effects that reflect its mechanism of action. The most common adverse effects include dry mouth, constipation, and blurred vision, which result from blockade of muscarinic receptors in salivary glands, intestinal smooth muscle, and ocular tissues. More severe but less frequent side effects may include urinary retention, dizziness, and confusion, particularly in elderly patients. The drug is contraindicated in patients with glaucoma, myasthenia gravis, and severe ulcerative colitis. Patients with pre-existing cardiovascular conditions should use this medication with caution due to potential effects on heart rate. [1]
This compound Hydrate can participate in pharmacokinetic and pharmacodynamic interactions with other medications. Concomitant use of other anticholinergic drugs (including certain antihistamines, tricyclic antidepressants, and antipsychotics) can potentiate both therapeutic and adverse effects. Additionally, drugs that affect cytochrome P450 enzyme activity may alter the metabolism of this compound Hydrate, potentially requiring dosage adjustments. The interaction profile underscores the importance of comprehensive medication review when prescribing this agent. [1]
Table: Comparative Profile of Muscarinic Antagonists in Clinical Use
| Parameter | This compound | Tiotropium Bromide | Atropine | Glycopyrrolate |
|---|---|---|---|---|
| Primary Indication | Gastrointestinal spasms | COPD maintenance | Bradycardia, organophosphate poisoning | Pre-anesthesia, hyperhidrosis |
| Receptor Selectivity | M3 selective (predicted) | M1-M3 with kinetic M3 selectivity | Non-selective | M1-M3 non-selective |
| Administration Route | Oral | Inhalation | IV, IM, ophthalmic | Oral, IV, topical |
| Common Side Effects | Dry mouth, constipation, blurred vision | Dry mouth, cough, UTI | Tachycardia, dry mouth, blurred vision | Dry mouth, urinary retention |
The evolving structural understanding of muscarinic receptors presents opportunities for refining anticholinergic therapy. Recent X-ray crystallographic studies have provided detailed structural information about both the orthosteric binding site and an outer receptor cavity that can accommodate allosteric modulators. These structural insights should guide the development of more selective M3 receptor blockers with reduced potential for off-target effects. For this compound Hydrate, these advances could inform the creation of next-generation analogs with optimized receptor selectivity and improved safety profiles. [5]
Additionally, growing recognition of non-neuronal acetylcholine systems in various tissues suggests potential novel applications for muscarinic antagonists. In the airways, epithelial cells and inflammatory cells generate acetylcholine and express functional muscarinic receptors, creating local cholinergic signaling networks that influence inflammation and tissue remodeling. Similar mechanisms may operate in the gastrointestinal tract, where non-neuronal acetylcholine may regulate epithelial function, immune responses, and tissue repair processes. Investigation of these pathways could reveal new indications for this compound Hydrate beyond its current use as a simple spasmolytic agent. [2] [3]
Diagram 2: Experimental Framework for Characterizing Muscarinic Antagonists - This workflow illustrates the integrated experimental approaches used to comprehensively characterize muscarinic receptor antagonists like this compound, from initial binding studies to structural analysis.
Timepidium bromide is a quaternary ammonium antimuscarinic agent used for the symptomatic treatment of visceral spasms, particularly in the gastrointestinal tract [1] [2] [3]. Its key characteristic is its peripherally selective action due to a chemical structure that limits its ability to cross the blood-brain barrier [2].
| Property | Description |
|---|---|
| Generic Name | This compound [4] [2] |
| Chemical Formula | C₁₇H₂₂BrNOS₂ (for the bromide salt) [2] |
| Modality | Small Molecule [4] |
| Drug Class | Synthetic Anticholinergic, Quaternary Ammonium Compound [1] [3] |
| Mechanism of Action | Muscarinic Acetylcholine Receptor Antagonist (non-selective) [1] [5] [3] |
| Primary Indication | Symptomatic treatment of visceral spasms [2] [3] |
This compound acts as a competitive antagonist at muscarinic receptors in the peripheral nervous system [1]. Its quaternary ammonium group confers a positive charge, which reduces lipid solubility and thus limits its entry into the central nervous system, minimizing central side effects [5] [2].
The following diagram illustrates the peripheral mechanism of action of this compound and its observed physiological effects based on animal studies.
The diagram above summarizes the core mechanistic pathways and functional outcomes. The tables below provide comparative experimental data and clinical parameters.
This table compares the inhibitory effects of this compound (TB) against other anticholinergics in animal models.
| Pharmacological Action | This compound (TB) | Atropine Sulfate (Atr) | Hyoscine-N-Butylbromide (HB) |
|---|---|---|---|
| GI Motility Inhibition (dogs, spontaneous & bethanechol-induced) | Strong effect, almost equal to Atr | Strong effect | Weaker than TB and Atr |
| Gastric Acid Secretion Inhibition (dogs & rats, bethanechol-induced) | Stronger than HB | Stronger than TB | Weaker than TB and Atr |
| Salivary Secretion Inhibition | Much weaker than Atr | Strong effect | Much weaker than Atr |
| Mydriatic Activity (mice) | Weakest among the three | Stronger than TB and HB | Stronger than TB |
Information on clinical use is available, but detailed pharmacokinetic parameters (absorption, metabolism, half-life) are not well-defined in the search results [4] [3].
| Parameter | Details |
|---|---|
| Approved Dosage (Adult) | Oral: 30 mg three times a day. Injection (IV/IM/SC): 7.5 mg [3]. |
| Routes of Administration | Oral, Subcutaneous (SC), Intramuscular (IM), Intravenous (IV) [2] [3]. |
| Common Adverse Effects | Photophobia, visual disturbance, headache, vertigo, sleepiness, GI effects, palpitations [3]. |
| Lab Interference | Metabolites may turn urine red and interfere with some urinary tests [3]. |
| Key Contraindications | Glaucoma, dysuria due to prostatic enlargement, severe cardiac disease, paralytic ileus [3]. |
| Drug Interactions | Enhanced action with Tricyclic Antidepressants (TCAs), phenothiazines, MAOIs, and antihistamines [3]. |
This compound's profile as a peripheral anticholinergic has sparked interest in its potential application in modern drug combination strategies. A patent document suggests its investigation as a peripheral agent to counteract the peripheral side effects of central muscarinic agonists, potentially for treating central nervous system disorders like Alzheimer's disease [5]. This indicates a possible avenue for repurposing older anticholinergic drugs.
The table below consolidates the fundamental data available for Timepidium Bromide:
| Property | Description |
|---|---|
| Systematic Name | 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide [1] |
| Molecular Formula | C₁₇H₂₂BrNOS₂ [2] [1] |
| Molecular Weight | 400.39 g·mol⁻¹ [2] [1] |
| CAS Registry Number | 35035-05-3 [2] [1] |
| ATC Code | A03AB19 [3] [1] |
| Therapeutic Category | Synthetic anticholinergic, quaternary ammonium compound [3] [1] |
| Primary Efficacy | Antispasmodic; Muscarinic acetylcholine receptor antagonist [3] [1] |
| Key Feature | Peripherally acting; the quaternary nitrogen prevents crossing of the blood-brain barrier [1] |
Based on the search results, a specific synthesis pathway for this compound is not publicly documented. The available patents and technical literature primarily discuss the synthesis of Tiotropium Bromide, which is a different compound, despite the similar naming convention [4] [5] [6].
For researchers aiming to develop or analyze this compound, here are practical approaches:
This compound acts as a muscarinic acetylcholine receptor (mAChR) antagonist [3]. It is classified within several biological pathways in the KEGG database, including pancreatic secretion, gastric acid secretion, and neuroactive ligand-receptor interaction [3] [7]. Its primary therapeutic use is as a gastrointestinal agent for relieving visceral spasms and pain associated with peptic ulcers and other GI disorders [3] [1].
The following diagram illustrates its mechanism of action within a cholinergic synapse:
The table below summarizes the core technical identifiers and properties of Timepidium Bromide.
| Property | Description |
|---|---|
| IUPAC Name | 3-[bis(thiophen-2-yl)methylidene]-5-methoxy-1,1-dimethylpiperidin-1-ium bromide [1] |
| Molecular Formula | C₁₇H₂₂BrNOS₂ [2] [1] |
| Molar Mass | 400.39 g·mol⁻¹ [2] [1] |
| CAS Registry Number | 35035-05-3 [2] [1] |
| Mechanism of Action | Muscarinic acetylcholine receptor antagonist (Anticholinergic) [3] |
| Primary Indications | Symptomatic treatment of visceral spasms; pain from gastrointestinal disorders [2] |
| Key Feature | Quaternary ammonium compound; does not cross the blood-brain barrier [2] |
A 1978 comparative study in experimental animals provides key quantitative data on its effects, summarized in the table below.
| Pharmacological Action | Experimental Finding | Comparative Potency |
|---|---|---|
| Gastrointestinal Motility | Inhibited spontaneous & bethanechol-induced motility in dogs [4] | Similar to atropine; stronger than hyoscine-N-butylbromide (HB) [4] |
| Gallbladder Motility | Inhibited motility in dogs [4] | Similar to atropine and HB [4] |
| Gastric Acid Secretion | Inhibited bethanechol-induced secretion in dogs & rats [4] | Stronger than HB; weaker than atropine [4] |
| Salivary Secretion | Produced inhibitory action in animals [4] | Much weaker than atropine [4] |
| Urinary Bladder Motility | Inhibited spontaneous & bethanechol-induced motility [4] | Weaker than HB & atropine on spontaneous motion; nearly equal on induced motility [4] |
| Pancreatic/Biliary Secretion | Little significant effect in rats, even at high doses [4] | - |
| Mydriatic Activity | Produced mydriasis in mice [4] | Weakest among the drugs tested (TB, HB, atropine) [4] |
This compound exerts its effects by antagonizing muscarinic receptors in the visceral smooth muscle and secretory glands. The diagram below illustrates the primary cholinergic signaling pathway it influences.
This compound inhibits acetylcholine from binding to muscarinic receptors, reducing smooth muscle contraction and glandular secretion. [4] [3] [5]
According to the KEGG database, the drug's action is mapped to several key pathways, including Cholinergic synapse, Gastric acid secretion, and Pancreatic secretion [3] [6].
While this compound is established in clinical use, research provides context on its experimental applications and properties.
The table below summarizes the core chemical and known pharmacological information for Timepidium Bromide:
| Property | Description |
|---|---|
| IUPAC Name | 1,1-Dimethyl-5-methoxy-3-(dithien-2-ylmethylene)piperidinium bromide [1] |
| Molecular Formula | C₁₇H₂₂BrNOS₂ [2] [1] [3] |
| Molecular Weight | 400.4 g/mol [2] [1] |
| CAS Registry Number | 35035-05-3 [2] [1] |
| Pharmacological Class | Anticholinergic / Antispasmodic Agent [4] [2] [1] |
| Mechanism of Action | Blocks acetylcholine at muscarinic receptors [1] |
| Primary Indication | Treatment of irritable bowel syndrome and gastrointestinal disorders [1] |
An animal study offers limited insight into its physiological effects, though not its direct pharmacokinetic parameters [4] [5] [6].
The following diagram illustrates the proposed mechanism and experimental workflow based on the rabbit study:
> Proposed mechanism and measurement of this compound's effect on gastric blood flow.
Timepidium bromide is a synthetic anticholinergic drug, specifically classified as a quaternary ammonium compound [1] [2]. Its primary mechanism involves competitive antagonism of muscarinic acetylcholine receptors in the peripheral nervous system [3].
A key structural feature is its quaternary nitrogen, which carries a permanent positive charge. This prevents the drug from readily crossing the blood-brain barrier, confining its activity to the peripheral nervous system and minimizing central nervous system side effects [2].
The table below summarizes its core pharmacological characteristics:
| Property | Description |
|---|---|
| Chemical Formula | C₁₇H₂₂BrNOS₂ [1] [2] |
| Molecular Weight | 400.4 g/mol [1] |
| Mechanism of Action | Competitive antagonist of muscarinic acetylcholine receptors [3] |
| Primary Site of Action | Peripheral nervous system [2] |
| Key Structural Feature | Quaternary ammonium group (limits CNS penetration) [2] |
An older study on isolated guinea pig tissues provides quantitative data on its anticholinergic potency. The following table summarizes the pA₂ values (a measure of antagonist potency) and relative inhibitory activities compared to atropine and hyoscine-N-butylbromide [3].
| Parameter | Gallbladder | Sphincter of Oddi |
|---|---|---|
| pA₂ Value | 8.44 | Not specified |
| Potency vs. Atropine | 1/5 - 1/6 | 1/4 - 1/5 |
| Potency vs. Hyoscine-N-Butylbromide | 7x more potent | 3x - 12x more potent |
| Effect on Adrenergic Responses | No significant effect on noradrenaline-induced contraction or isoproterenol-induced relaxation | No significant effect on noradrenaline-induced pressure increase |
The study's methodology involved using isolated tissue preparations from guinea pigs. The gallbladder and sphincter of Oddi were mounted in organ baths. Contractions were induced using agonists like methacholine and acetylcholine, and the inhibitory effects of this compound were measured. Electrical field stimulation was also used to assess the drug's impact on neurally mediated contractions [3].
The experimental workflow can be visualized as follows:
Experimental workflow for evaluating this compound in isolated tissues
Based on its pharmacological profile, the safety considerations for this compound are consistent with those of other peripheral anticholinergic drugs.
The drug's receptor interactions and resulting effects are summarized below:
Mechanism of action and primary effects of this compound
The available data on this compound is insufficient for a complete modern safety assessment. Key gaps include:
The following table summarizes the quantitative findings from a study on the effects of intravenous Timepidium Bromide (200 μg/kg) on gastric blood flow distribution in normal rabbits [1] [2].
| Stomach Region / Parameter | Baseline Blood Flow Distribution | Change After this compound (200 μg/kg, i.v.) |
|---|---|---|
| Total Gastric Blood Flow | 100% (baseline) | Slight increase |
| Anterior Corpus (Mucosa) | ~50% of total flow | No significant change mentioned |
| Posterior Corpus (Mucosa) | ~40% of total flow | No significant change mentioned |
| Pyloric Antrum (Mucosa) | ~7% of total flow | Considerable increase |
In the same study, this compound was also shown to virtually abolish the reduction in gastric blood flow induced by acetylcholine (10 μg/kg, i.v.) or neostigmine (50 μg/kg, i.v.), restoring it to normal levels [1] [2]. Blood flow in the duodenum was only slightly changed by these drugs [1] [2].
The data on gastric blood flow was obtained through a specific methodology, which is detailed below for research reproducibility [1] [2].
This compound is a muscarinic acetylcholine receptor (mAChR) antagonist [3]. The following diagram illustrates the proposed cholinergic pathway regulating gastric blood flow and the site of action for this compound.
Cholinergic pathway and drug interaction. The diagram shows how this compound blocks the receptor to prevent reduced blood flow [1] [2] [3].
The compound's quaternary ammonium structure prevents it from efficiently crossing the blood-brain barrier, making it a peripherally acting drug with minimal central nervous system side effects [4].
Beyond its effects on gastric blood flow, this compound's anticholinergic activity underlies its primary therapeutic use as an antispasmodic.
The foundational method for the chiral separation of this compound uses Capillary Zone Electrophoresis with cyclodextrins (CD-CZE) [1].
Under these conditions, this compound was successfully enantioseparated. The study concluded that the CE method was superior for optical purity testing compared to HPLC methods available at the time [1].
The following table summarizes the role of this CE method within the broader context of chiral drug analysis as presented in the research.
| Aspect | Description |
|---|---|
| Primary Application | Optical purity testing of this compound [1]. |
| Compared Technique | High-Performance Liquid Chromatography (HPLC) with chiral stationary phases [1]. |
| Advantage of CE | CE was selected over HPLC for optical purity testing due to its superior performance for this specific application [1]. |
| Method Validation | The original research states that validation results confirmed the method's usefulness for quality control [1]. |
While specific validation data for this compound is unavailable in the search results, current literature on chiral CE for pharmaceuticals emphasizes rigorous method development and validation [2]. A modern approach, as demonstrated with drugs like Mexiletine, would likely involve [3]:
The diagram below outlines a modern, systematic workflow for developing and validating a chiral CE method, based on current practices.
Please be aware that the specific data for this compound is from a 1995 publication [1]. CE technology, available chiral selectors, and analytical validation standards have advanced significantly since then.
Timepidium bromide is an anticholinergic drug used for the symptomatic treatment of visceral spasms and pain associated with gastrointestinal disorders [1]. Its chemical structure features a quaternary ammonium nitrogen, which is permanently positively charged [1]. This characteristic is the most critical factor in designing an HPLC method, as it dictates the choice of column and mobile phase to achieve good peak shape and separation.
One scientific study used this compound as a micelle marker in a Micellar Electrokinetic Chromatography (MEKC) method, which is a different separation technique from HPLC [2]. This confirms the compound's detectability in analytical chemistry but does not provide parameters for a reversed-phase HPLC (RP-HPLC) method.
For a new drug substance without a published pharmacopeial method, development begins with theoretical modeling and experimental scouting. The following strategy is proposed for this compound.
RP-HPLC is the most suitable technique due to its robustness, reproducibility, and widespread use in pharmaceutical analysis for drug quantification and stability studies [3] [4].
The table below outlines the key parameters to investigate during method development.
| Parameter | Initial Proposal / Considerations for this compound |
|---|---|
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The Kromasil C18 column has been successfully used for other bromide-containing drugs [3]. |
| Mobile Phase | A buffer-acetonitrile mixture is recommended. A volatile buffer like ammonium formate or acetate is ideal for LC-MS compatibility. |
| Buffer pH | A low-pH buffer (e.g., pH 3.0) is recommended to suppress silanol interactions and improve the peak shape of the basic quaternary ammonium compound [3]. |
| Detection | PDA/UV Detection: The molecule's conjugated system should allow for good UV absorption. A preliminary scan is needed to determine (\lambda_{\text{max}}) [3]. |
| Sample Preparation | Solubility should be tested in solvents like water, methanol, and acetonitrile. Dilution with the mobile phase is often effective [3]. |
The workflow for the method development and validation process can be summarized as follows:
This protocol is based on methods developed for structurally or functionally similar pharmaceutical compounds, such as Aclidinium bromide and Tiotropium bromide [3] [4]. It should be treated as a starting point for laboratory optimization.
| Parameter | Condition |
|---|---|
| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.01N KH₂PO₄ (pH 3.0 with OPA) : Acetonitrile (52:48, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (e.g., 210-240 nm scan recommended) |
| Run Time | ~10-15 minutes (to be optimized) |
A stability-indicating method must separate the main drug from its degradation products. The workflow for conducting forced degradation studies is illustrated below:
Once a method is optimized, it must be validated as per ICH guidelines. The table below lists the key validation parameters and their acceptance criteria.
| Validation Parameter | Objective | Typical Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Confirm resolution from impurities and degradation products. | No interference; peak purity index > 0.999 [3]. | | Linearity & Range | Establish a proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999 [3]. | | Accuracy | Determine the closeness of measured value to the true value (via recovery studies). | Recovery 98–102% [3]. | | Precision |
I hope this structured overview provides a solid foundation for developing and validating an HPLC method for this compound. Should you obtain specific chromatographic conditions from other sources, this note can serve as a template for organizing the experimental data into a formal Application Protocol.
Timepidium bromide is a racemic pharmaceutical compound with potential anticholinergic properties that exhibits differential pharmacological activity between its enantiomers. The compound's molecular structure features a chiral center that necessitates development of robust analytical methods for determining enantiomeric purity. Chirality plays a critical role in pharmaceutical efficacy and safety, as enantiomers often demonstrate distinct biological interactions and metabolic pathways. Regulatory agencies including the FDA require thorough characterization of chiral compounds to ensure that any inactive or potentially harmful enantiomers are properly controlled and quantified. These application notes provide detailed protocols for the chiral separation of this compound using cyclodextrin-based methods, enabling researchers to accurately determine enantiomeric composition for quality control and regulatory compliance purposes. [1] [2]
The clinical significance of this compound, particularly in gastrointestinal disorders, underscores the importance of precise chiral separation methods. Research indicates that the (S)-enantiomer demonstrates superior receptor binding affinity and potentially enhanced therapeutic efficacy compared to its racemic counterpart. Implementing robust chiral separation protocols is therefore essential not only for quality control but also for supporting the development of enantiomerically pure pharmaceutical formulations with optimized safety and efficacy profiles. [2]
Cyclodextrins (CDs) are cyclic oligosaccharides consisting of D-glucose units linked by α-1,4-glycosidic bonds, forming a truncated cone structure with a hydrophobic interior cavity and hydrophilic exterior surface. This unique architecture enables CDs to form inclusion complexes with various guest molecules, with the specificity and stability of these complexes influenced by the size match between host and guest. The three naturally occurring CDs—α-CD (6 glucose units), β-CD (7 glucose units), and γ-CD (8 glucose units)—offer different cavity sizes (4.7-5.3 Å, 6.0-6.5 Å, and 8.0 Å internal diameter, respectively) to accommodate various molecular structures. The chiral environment created by the glucose units enables discrimination between enantiomers, as the differential fit of each enantiomer into the CD cavity results in distinct complex stability constants. [3] [4] [5]
The hydroxyl groups located on the narrow (primary) and wide (secondary) rims of CDs can be chemically modified to enhance their chiral recognition capabilities and solubility properties. Commonly used derivatives for chiral separations include heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD), carboxymethyl-β-cyclodextrin (CM-β-CD), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfated cyclodextrins. These modifications alter the electrochemical properties, cavity dimensions, and interaction capabilities of native CDs, thereby expanding their application range and improving separation efficiency for specific analytes like this compound. [3] [4] [6]
Chiral separation using cyclodextrins relies on the formation of transient diastereomeric complexes between the CD selector and each analyte enantiomer. The enantioselectivity arises from differential stability constants (K(R) and K(_S)) for these complexes, which translate into different electrophoretic mobilities in capillary electrophoresis or different retention times in chromatography. According to the fundamental equation developed by Wren and Rowe, the effective mobility (μ({\text{eff}})) of an enantiomer depends on the fraction migrating in free versus complexed form and the concentration of CD ([C]): [3]
Where μ(f) is the mobility of the free analyte, μ({\text{cplx}}) is the mobility of the complexed analyte, and K is the complexation constant. For successful enantioseparation, the analyte enantiomers must differ in their complexation constants or complex mobilities. Three primary interaction mechanisms facilitate chiral recognition: inclusion complexation, where the hydrophobic portion of the analyte enters the CD cavity; surface binding, involving interactions with exterior hydroxyl groups; and ionic interactions for charged CDs. The specific mechanism dominant in a given separation depends on the CD type, analyte structure, and separation conditions. [3] [7]
Table 1: Cyclodextrin Types and Their Applications in Chiral Separations [3] [4] [5]
| Cyclodextrin Type | Glucose Units | Cavity Diameter (Å) | Key Properties | Common Applications |
|---|---|---|---|---|
| α-CD | 6 | 4.7-5.3 | Small cavity, high water solubility (14.2 g/100mL) | Separation of small aromatic compounds |
| β-CD | 7 | 6.0-6.5 | Moderate solubility (1.85 g/100mL), cost-effective | Pharmaceutical compounds, amino acids |
| γ-CD | 8 | 7.5-8.0 | Large cavity, high solubility (23.2 g/100mL) | Larger molecules, steroids, macrolides |
| DM-β-CD | 7 | 6.0-6.5 | Methylated rims, enhanced enantioselectivity | Acidic and basic pharmaceuticals |
| HP-β-CD | 7 | 6.0-6.5 | Hydroxypropyl derivatives, high solubility | Broad spectrum of chiral compounds |
| Sulfated CDs | 6-8 | Varies | Negative charge, multimodal interactions | Basic compounds, capillary electrophoresis |
Capillary Zone Electrophoresis using cyclodextrins as chiral selectors (CD-CZE) provides an efficient approach for this compound enantiomer separation. The following optimized protocol is adapted from the research of Nishi et al., who successfully separated this compound enantiomers using this method. [1]
Equipment and Reagents:
Background Electrolyte Preparation: Prepare a 50-100 mM sodium phosphate buffer (pH 2.5-3.0) or 25-50 mM sodium tetraborate buffer (pH 9.2). Add the chiral selector at an optimal concentration of 5-15 mM for DM-β-CD or 1-5% (w/v) for β-CD polymer. Dissolve completely using magnetic stirring, and filter through a 0.45 μm membrane. Degas by sonication for 5-10 minutes before use. [1]
Sample Preparation: Prepare this compound stock solution at 1 mg/mL in appropriate solvent (methanol or background electrolyte). For analytical separation, dilute to working concentration of 50-100 μg/mL using the same solvent. Filter through 0.2 μm syringe filter prior to injection.
Instrumental Conditions:
Capillary Pretreatment: Before initial use, rinse new capillary sequentially with 1 M NaOH (30-60 minutes), water (10-15 minutes), and background electrolyte (10-15 minutes). Between runs, perform a conditioning regimen with 0.1 M NaOH (2-3 minutes), water (1-2 minutes), and running buffer (2-3 minutes). For consistent results, maintain capillary at constant temperature (±0.1°C) using the instrument's cooling system. [1] [3]
In CD-CZE, the separation mechanism for cationic analytes like this compound at acidic pH involves differential complexation with neutral cyclodextrins. Under these conditions, the protonated analyte migrates toward the cathode while the EOF is substantially suppressed. The enantiomer forming the more stable complex with CD experiences greater mobility reduction due to the larger hydrodynamic radius of the complex, thus migrating slower. This results in the enantiomer with higher affinity for CD eluting later, enabling baseline separation. [3]
Critical optimization parameters for this compound separation include:
The following diagram illustrates the CD-CZE separation workflow for this compound:
Diagram 1: CD-CZE Workflow for this compound Chiral Separation
High-Performance Liquid Chromatography with chiral stationary phases (CSPs) provides a robust alternative for this compound enantiomer separation. The following protocol utilizes cyclodextrin-based CSPs, specifically focusing on the application for this compound as documented in the literature. [1]
Equipment and Reagents:
Mobile Phase Preparation: For reversed-phase separation, prepare a mixture of methanol or acetonitrile with aqueous buffer (20-50 mM ammonium acetate, pH 4.5-5.5). Optimal organic modifier content typically ranges from 40-70% (v/v). Add 0.1% triethylamine as modifier if peak tailing is observed. Filter through 0.45 μm membrane and degas thoroughly by sonication or sparging with helium. [1] [7]
Sample Preparation: Prepare stock solution of this compound at 1 mg/mL in methanol. Dilute to working concentration of 50-100 μg/mL using mobile phase. Filter through 0.2 μm syringe filter prior to injection.
Chromatographic Conditions:
Column Equilibration: Condition new column with mobile phase for 30-60 minutes at initial flow rate. Between analytical batches, flush column with 20-30 column volumes of mobile phase to ensure stable baseline. For storage, flush with methanol-water (50:50, v/v) and seal according to manufacturer's recommendations.
Successful enanti separation of this compound using CD-based CSPs requires careful method optimization with attention to several critical parameters. The separation mechanism in HPLC involves formation of diastereomeric complexes between the analyte and cyclodextrin bonded phase, with retention and selectivity influenced by the mobile phase composition. In reversed-phase mode, hydrophobic interactions and inclusion complexation dominate, while in polar organic mode, surface interactions with CD hydroxyl groups become more significant. [7]
Key optimization parameters for this compound separation include:
Research demonstrates that this compound can be successfully enantioseparated using CD-based CSPs, though specific optimization is required as separation was not achieved with all CD stationary phases. The polar organic mode has shown particular promise for CD-based columns, with pure alcohols or acetonitrile as mobile phase, sometimes with small additions of acid or base modifiers to control ionization. [1] [7]
The following diagram illustrates the chiral recognition mechanism between this compound and cyclodextrin in HPLC:
Diagram 2: Chiral Recognition Mechanism in HPLC Separation
Comparative analysis of the two principal chiral separation methods for this compound reveals distinct advantages for each approach depending on application requirements. The following table summarizes key performance parameters based on published data and methodological optimization: [1]
Table 2: Comparison of CD-CZE and HPLC Methods for this compound Chiral Separation
| Parameter | CD-CZE Method | HPLC with CD-CSP |
|---|---|---|
| Separation mechanism | Differential complexation and mobility | Inclusion complexation and surface interactions |
| Resolution (R(_s)) | >1.5 (baseline separation) | >1.5 (baseline separation) |
| Analysis time | 10-20 minutes | 15-30 minutes |
| Sample consumption | 1-10 nL per injection | 5-20 μL per injection |
| Carrier/selector | 5-15 mM DM-β-CD in BGE | Bonded CD stationary phase |
| Typical migration order | (R)-enantiomer before (S)-enantiomer | Varies with mobile phase |
| Reproducibility (%RSD) | <2% (migration time) | <1% (retention time) |
| Linear range | 10-200 μg/mL | 1-100 μg/mL |
| LOD (S/N=3) | ~5 μg/mL | ~0.5 μg/mL |
| Key advantages | High efficiency, minimal solvent consumption | Robustness, easier coupling to MS |
Validation parameters for the chiral methods should include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. For quantitative analysis of enantiomeric purity, demonstration of specificity is crucial to ensure accurate quantification of each enantiomer free from interference. Linearity should be established over the range of 50-150% of the target concentration, with correlation coefficient (r(^2)) ≥0.999. The precision of each method, expressed as %RSD, should not exceed 2% for migration/retention times and 5% for peak areas. [1]
Identification of enantiomer peaks should be performed using authentic standards of known configuration when available. For this compound, research indicates that the (S)-enantiomer demonstrates higher receptor affinity, though specific elution order must be determined experimentally for each analytical system. The enantiomer elution order (EEO) in CD-CZE typically shows the enantiomer with stronger CD binding (higher complexation constant) migrating later due to its reduced effective mobility. In HPLC, the elution order depends on the relative strength of interactions with the stationary phase and may vary with mobile phase composition. [1] [2]
Calculation of chiral separation parameters includes:
For reliable quantification of enantiomeric impurities, resolution should be ≥1.5, indicating baseline separation. The peak symmetry factor should be between 0.8-1.8 for accurate integration, and signal-to-noise ratio at LOQ should be ≥10:1. [1]
Poor resolution between this compound enantiomers can result from various factors. In CD-CZE, insufficient resolution may be addressed by increasing CD concentration (up to optimal level), adjusting buffer pH to modify analyte charge state, reducing applied voltage to improve efficiency, or decreasing capillary temperature to enhance complexation. For HPLC methods, resolution improvements can be achieved by modifying mobile phase composition (organic content and pH), reducing flow rate to 0.5-0.8 mL/min, using temperature control (often lower temperatures enhance selectivity), or changing organic modifier type (methanol vs. acetonitrile). [1] [8] [7]
Peak tailing is another common issue, particularly in HPLC. Solutions include adding 0.1-0.5% triethylamine to mobile phase for basic compounds, ensuring proper column conditioning, reducing injection volume, checking for column degradation, or verifying proper mobile phase pH control. For CD-CZE, peak tailing may be addressed by optimizing buffer concentration, ensuring adequate capillary conditioning, or using dynamically coated capillaries to suppress wall interactions. [8] [7]
Migration time or retention time instability can significantly impact method reproducibility. In CD-CZE, this may be caused by inconsistent capillary conditioning, buffer depletion, or temperature fluctuations. Implementing rigorous between-run conditioning protocols and using fresh buffer preparations can improve stability. For HPLC, retention time drift may result from mobile phase evaporation, column temperature fluctuations, or stationary phase degradation. Using tighter temperature control, preparing fresh mobile phase daily, and ensuring proper column care can address these issues. [1] [3]
Systematic method development approaches can enhance separation efficiency and robustness. For both CD-CZE and HPLC, experimental design (DoE) methodologies can efficiently optimize multiple parameters simultaneously. Critical factors for screening include CD type and concentration, buffer pH and composition, organic modifier content (HPLC), and temperature. Response surface methodology can then identify optimal conditions that balance resolution, analysis time, and peak shape. [3] [7]
Alternative cyclodextrin derivatives may improve separation when standard CDs provide insufficient resolution. Sulfated cyclodextrins offer additional charge-based interactions and have demonstrated broad applicability for pharmaceutical compounds. Similarly, cationic CDs can enhance separation of acidic analytes. For this compound, research indicates successful separation using both neutral and charged CDs, though the specific derivatives providing optimal resolution may require empirical determination. [6]
Recent advancements in chiral separation technology include the use of dual CD systems employing two different CDs simultaneously, which can provide synergistic effects for challenging separations. Additionally, the development of monolithic columns with bonded CDs and capillary electrochromatography (CEC) combine the efficiency of CE with the stationary phase selectivity of HPLC, potentially offering enhanced resolution for this compound enantiomers. [9] [7]
The chiral separation of This compound can be successfully accomplished using both CD-based capillary electrophoresis and HPLC with CD stationary phases. The CD-CZE method provides high separation efficiency with minimal solvent consumption, while HPLC offers robustness and easier method transfer to quality control environments. The selection between these approaches should be based on specific application requirements, available instrumentation, and required sensitivity.
For routine analysis and optical purity testing in pharmaceutical quality control, the CE method has demonstrated superiority according to validation studies, with excellent resolution, precision, and linearity. The detailed protocols provided in these application notes enable researchers to implement reliable chiral separation methods for this compound, supporting the development of enantiomerically pure pharmaceutical formulations and ensuring compliance with regulatory requirements for chiral drugs.
This compound (chemical formula: C₁₇H₂₂BrNOS₂, molecular weight: 400.39 g·mol⁻¹) is a peripherally acting anticholinergic agent used for the symptomatic treatment of visceral spasms and gastrointestinal pain disorders. As a quaternary ammonium compound, it possesses structural characteristics that make it suitable for analysis by vibrational spectroscopy techniques like Raman spectroscopy. The drug's chemical structure features characteristic functional groups including thiophene rings, a piperidinium moiety, and bromine ion, all of which produce distinctive Raman signatures ideal for quantitative analysis [1] [2].
Raman spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for pharmaceutical analysis due to its non-destructive nature, minimal sample preparation requirements, and ability to provide molecular-level information about the sample. The technique is particularly valuable for polymorph detection and quantitative monitoring of active pharmaceutical ingredients (APIs) during various manufacturing processes. For this compound analysis, Raman spectroscopy offers significant advantages over traditional analytical methods like HPLC, including the ability to perform in-situ measurements through containers, compatibility with aqueous environments, and rapid analysis times that enable real-time process monitoring and control [3] [4]. These capabilities align perfectly with the FDA's PAT framework, which encourages innovative approaches to pharmaceutical development, manufacturing, and quality assurance [3].
The experimental setup for quantitative Raman analysis of this compound requires specific materials and instrumentation to ensure accurate and reproducible results:
API Reference Standards: High-purity this compound reference standards (≥98% purity) should be used for method development and calibration. The compound is typically available as a white to off-white crystalline powder that may exist in multiple solid forms [2] [5].
Solvent Systems: Based on similar pharmaceutical compounds, appropriate solvents for this compound analysis may include water, ethanol, methanol, or mixed solvent systems. Water is often preferred for slurry measurements because it produces minimal Raman interference, allowing clear detection of API signals [3].
Raman Instrumentation: A Raman spectrometer equipped with a 785 nm diode laser is recommended to minimize fluorescence, which is common in pharmaceutical compounds. The system should include a high-resolution spectrograph (minimum 4 cm⁻¹ resolution) and a thermoelectrically cooled CCD detector. For process monitoring applications, a fiber-optic probe with appropriate focusing optics enables in-situ measurements [4] [6].
Table 1: Recommended Instrument Parameters for this compound Analysis
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| Laser Wavelength | 785 nm | 532 nm (for non-fluorescent samples) |
| Laser Power | 100-400 mW | Adjust based on sample sensitivity |
| Integration Time | 1-10 seconds | 0.1-0.5 s for rapid process monitoring |
| Spectral Range | 200-2000 cm⁻¹ | 200-1800 cm⁻¹ for fingerprint region |
| Accumulations | 10-30 scans | Adjust based on signal-to-noise requirements |
| Resolution | 4 cm⁻¹ | 2-8 cm⁻¹ depending on application needs |
The accuracy of quantitative Raman analysis depends heavily on proper calibration standard preparation. For this compound, two primary approaches are recommended:
Solid Mixture Calibration: Prepare homogeneous powder mixtures of this compound with appropriate excipients (e.g., lactose, microcrystalline cellulose) across the concentration range of interest (typically 0.1-10% w/w for formulation analysis). Use geometric dilution techniques to ensure uniform distribution of the API throughout the mixture. For polymorph quantification, prepare standard mixtures containing known ratios of different solid forms [3] [7].
Solution/Slurry Calibration: For process monitoring applications, prepare standard solutions or suspensions of this compound in relevant solvents across the expected concentration range. For solvent-mediated polymorphic transformations, prepare slurries containing known ratios of forms and monitor until equilibrium is established. Temperature control is critical during these experiments as it significantly affects polymorph stability and transformation kinetics [3] [8].
Optimized spectral acquisition parameters are essential for obtaining high-quality Raman data with sufficient signal-to-noise ratio for quantitative analysis:
Laser Power Optimization: Begin with lower laser power (10-50 mW) and gradually increase while monitoring for sample degradation. For heat-sensitive samples, consider using defocused beam conditions or rotating sample holders to minimize thermal effects [3].
Spectral Acquisition Time: Balance integration time and number of accumulations to achieve adequate signal-to-noise ratio without excessive total measurement time. For process applications, shorter acquisition times (0.1-0.5 s) with continuous monitoring may be preferable [6].
Background Management: Collect background spectra of empty containers, solvents, and excipients under identical conditions for subtraction during data processing. Implement time-gating techniques if sample fluorescence is observed [7].
The data processing workflow for quantitative Raman analysis of this compound involves multiple steps to extract meaningful concentration information from spectral data:
The workflow begins with raw spectral collection followed by comprehensive preprocessing to remove artifacts and enhance signal quality. Feature selection identifies the most reproducible and concentration-sensitive spectral features for model development. Multivariate calibration builds mathematical models relating spectral features to concentration, followed by rigorous model validation using independent standards. The final validated model is deployed for concentration prediction of unknown samples [3] [4] [6].
Multiple mathematical approaches can be employed for quantitative analysis of this compound using Raman spectroscopy:
Univariate Calibration: This approach utilizes the relationship between the intensity or area of a single characteristic Raman peak and API concentration. For this compound, select a well-resolved peak that shows minimal overlap with excipient peaks and demonstrates good signal-to-noise ratio. The 880 cm⁻¹ peak has been successfully used for ethanol quantification in similar systems and can serve as a model for identifying appropriate peaks for this compound [4].
Multivariate Calibration: Partial Least Squares (PLS) regression is the most widely used multivariate technique for quantitative Raman analysis. PLS models the relationship between spectral variations and concentration changes while handling collinearity in spectral data. For complex mixtures containing multiple components, PLS provides superior accuracy compared to univariate methods. More advanced techniques like Kernel-based Regularized Least-Squares (RLS) with feature selection can further improve model performance by optimizing data use in both spectral and time domains [7] [6].
Table 2: Comparison of Quantitative Modeling Approaches for this compound Analysis
| Method | Best Use Case | Advantages | Limitations | Typical R² Values |
|---|---|---|---|---|
| Univariate Calibration | Simple binary mixtures with well-resolved peaks | Simple implementation, easy interpretation | Prone to interference, limited to simple systems | 0.95-0.99 |
| PLS Regression | Complex multi-component mixtures | Handles overlapping peaks, robust to interference | Requires large calibration set, complex interpretation | 0.98-0.999 |
| Principal Component Regression (PCR) | Spectral with high collinearity | Reduces data dimensionality | May exclude concentration-relevant variance | 0.97-0.995 |
| Support Vector Machine (SVM) | Non-linear systems | Handles non-linear responses, good for complex systems | Computationally intensive, many parameters to optimize | 0.985-0.998 |
Method validation is essential to establish the reliability of quantitative Raman methods for this compound analysis. Key validation parameters include:
Accuracy and Precision: Assess method accuracy by comparing predicted concentrations of validation standards to known values. Precision should be evaluated through repeatability (multiple measurements of same sample) and intermediate precision (different days, analysts, or instruments). For pharmaceutical applications, relative standard deviation (RSD) should typically be <2% for API quantification [3] [6].
Linearity and Range: Establish linearity across the validated concentration range using at least five concentration levels. The correlation coefficient (R²) should exceed 0.99 for API quantification. The validated range should encompass at least 80-120% of the target concentration for quality control applications [4].
Limit of Detection (LOD) and Quantification (LOQ): Determine LOD and LOQ using signal-to-noise ratio approaches or based on standard deviation of the response and slope of the calibration curve. For this compound, LOQ values below 0.2% have been demonstrated for similar pharmaceutical compounds using advanced processing techniques like Low-Rank Estimation [6].
Raman spectroscopy serves as a powerful PAT tool for real-time monitoring of this compound during various pharmaceutical manufacturing processes:
Crystallization Process Monitoring: Implement in-situ Raman spectroscopy to monitor polymorphic transformations during crystallization processes. For solvent-mediated transformations, characteristic peak ratios can track the disappearance of one polymorph and the appearance of another in real-time. The method has been successfully applied to monitor transformations in similar APIs, providing valuable kinetic data for process optimization [3] [8].
Drying Process Monitoring: Use Raman spectroscopy to monitor API form changes during drying operations. As solvent removal occurs, potential transformations between hydrates, solvates, and anhydrous forms can be detected through characteristic spectral changes, enabling endpoint determination and process control [3].
Blending and Mixing Verification: For powder blending operations, Raman probes positioned at different locations in the blender can provide real-time homogeneity assessment through spectral variance analysis, ensuring uniform distribution of this compound throughout the formulation [4].
This compound, like many pharmaceutical compounds, may exist in multiple solid forms that significantly impact product performance:
Polymorph Identification and Quantification: Different polymorphic forms of this compound exhibit distinct Raman spectra due to variations in molecular packing and conformation. Multivariate calibration models can be developed to quantify polymorphic composition in binary and ternary mixtures with detection limits typically below 5% [3] [7].
Hydrate/Anhydrate Transitions: Monitor transitions between hydrate and anhydrate forms of this compound by tracking characteristic spectral changes. The water O-H stretching region (3000-3600 cm⁻¹) and lower frequency regions sensitive to crystal lattice changes provide indicators for these transitions [8].
Amorphous Content Quantification: The broad, diffuse Raman bands characteristic of amorphous materials enable detection and quantification of low levels of amorphous content in predominantly crystalline this compound. This application is particularly important for stability assessment and quality control [7].
Several technical challenges may arise during quantitative Raman analysis of this compound, with practical solutions available:
Fluorescence Interference: Sample fluorescence can overwhelm the weaker Raman signals, particularly for complex pharmaceutical formulations. Mitigation strategies include using longer wavelength lasers (785 nm or 1064 nm), implementing time-gated detection systems that separate short-lived Raman signals from longer-lived fluorescence, or applying photobleaching techniques where the sample is exposed to laser light for an extended period before measurement to reduce fluorescence [7].
Particle Size Effects: Variations in particle size distribution can significantly affect Raman signal intensity due to differences in light scattering and sampling volume. The relationship between particle size and Raman intensity is complex, with some studies showing increased intensity with larger particles while others report the opposite trend. To minimize these effects, ensure consistent particle size through standardized sample preparation or include particle size variation in the calibration model [3].
Sampling Heterogeneity: For powder samples, inadequate mixing or segregation can lead to sampling errors, particularly with small laser spot sizes. Improve sampling representativeness by using larger spot sizes, rotating samples during measurement, or collecting multiple spectra from different sample positions and averaging [4].
Systematic method optimization enhances the performance of quantitative Raman methods for this compound analysis:
Experimental Design for Calibration: Implement Design of Experiments (DoE) approaches to develop robust calibration models that adequately capture the variation expected during routine analysis. Include factors such as API concentration, polymorphic form, particle size, and instrumental parameters in the calibration design to ensure model robustness [3].
Spectral Preprocessing Optimization: Evaluate different preprocessing techniques including Standard Normal Variate (SNV) transformation, derivative spectroscopy, and vector normalization to determine the optimal approach for minimizing unwanted spectral variations while preserving concentration-related information [6].
Variable Selection Techniques: Improve model performance and robustness through intelligent variable selection. Techniques like genetic algorithms, interval PLS, and forward feature selection can identify spectral regions most relevant to this compound quantification, reducing model complexity and enhancing prediction accuracy [7] [6].
Quantitative Raman spectroscopy provides a powerful analytical tool for comprehensive characterization of this compound throughout the pharmaceutical development lifecycle. The technique enables non-destructive analysis, requires minimal sample preparation, and offers capabilities for in-situ monitoring of critical process parameters affecting drug substance quality. Implementation of robust calibration protocols incorporating appropriate multivariate modeling approaches allows precise quantification of API concentration, polymorphic composition, and solid-form properties in both controlled laboratory and manufacturing environments.
The successful application of Raman spectroscopy for this compound analysis depends on careful method development, validation, and ongoing verification to ensure analytical performance. As PAT continues to gain importance in pharmaceutical manufacturing, Raman spectroscopy is poised to play an increasingly vital role in quality assurance and process understanding for this compound and similar complex pharmaceutical compounds.
Polymorphic transformations are crucial in pharmaceutical development because different crystal forms of the same Active Pharmaceutical Ingredient (API) can exhibit significantly different physical and chemical properties, including solubility, stability, and bioavailability. Timepidium bromide, an antispasmodic medication, has been studied specifically for its polymorphic behavior during solvent-mediated transformations. Monitoring these transformations in real-time is essential for ensuring the consistent quality and performance of the final drug product.
Solvent-mediated polymorphic transformation (SMPT) is a common phenomenon during crystallization processes where a metastable polymorph initially forms then transforms to a more stable form through a dissolution-recrystallization mechanism. For this compound, research has specifically examined its isothermal polymorphic transformation in mixed solvent systems (water with 10% acetone) [1]. The Food and Drug Administration's Process Analytical Technology (PAT) initiative encourages the use of advanced analytical tools like Raman and NIR spectroscopy for real-time monitoring of such critical quality attributes during pharmaceutical manufacturing [1] [2].
Developing a robust calibration model is essential for accurate polymorph quantification. The Good Calibration Practice procedure involves systematically evaluating and incorporating the effects of critical process parameters on Raman spectra.
Table 1: Critical Parameters for Raman Calibration Model Development
| Parameter | Effect on Raman Spectra | Compensation Method |
|---|---|---|
| Temperature | Linear effect on peak intensity and position | Include temperature variations in calibration design |
| Crystal Size | Inverse relationship with intensity; affects scattering | Multivariate modeling or specific calibration approach |
| Solid Concentration | Linear increase in characteristic solid peaks | Design experiments across expected concentration range |
| Solute Concentration | Linear effect; may interfere with solid peaks | Identify unique solute peaks or use multivariate methods |
The calibration model for this compound polymorphic forms should be developed using design of experiments (DoE) principles to efficiently capture the effects of these parameters. For organic molecules like this compound, Raman spectroscopy typically provides clear and resolved peaks suitable for both quantitative and qualitative analysis [1]. Both univariate and multivariate calibration models have been successfully employed for similar compounds.
Table 2: Recommended Raman Spectroscopy Parameters
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| Laser Wavelength | 785 nm | 532 nm or 1064 nm (to reduce fluorescence) |
| Laser Power | 100-400 mW | Adjust to avoid sample degradation |
| Integration Time | 1-10 seconds | Adjust based on signal intensity |
| Spectral Range | 200-2000 cm⁻¹ | Include key polymorph fingerprint regions |
| Spectral Resolution | 4-8 cm⁻¹ | Higher resolution for overlapping peaks |
| Acquisition Frequency | Every 1-5 minutes | Increase during expected transformation |
The following workflow outlines the complete experimental procedure for monitoring this compound polymorphic transformation:
Raman spectra require pre-processing before quantitative analysis to remove artifacts and enhance relevant spectral features:
For this compound, the multivariate calibration approach has been successfully applied, typically using Partial Least Squares (PLS) or Principal Component Regression (PCR) algorithms [1]. These methods effectively handle the complex spectral variations occurring during polymorphic transformations.
The polymorphic transformation rate can be quantified by tracking the composition change over time:
Fraction transformed (α) = (Cₜ - C₀) / (C∞ - C₀) Where Cₜ is concentration at time t, C₀ is initial concentration, and C∞ is final concentration
Transformation rate can be modeled using Avrami or other solid-state kinetic models to understand the transformation mechanism
Probe positioning is crucial for representative sampling—ensure the immersion probe is in the slurry flow path for consistent particle interaction
Laser-induced heating can potentially cause local temperature increases that might affect transformation kinetics—monitor and control laser power appropriately
Solvent interference is minimized with aqueous systems but acetone in the solvent mixture may contribute to the Raman spectrum—account for solvent peaks in multivariate models
Mixing efficiency significantly impacts transformation rates as noted in similar systems where increased mixing speed shortened conversion onset time [3]
Table 3: Comparison of PAT Tools for Polymorphic Transformation Monitoring
| Technique | Advantages | Limitations | Suitability for this compound |
|---|
| Raman Spectroscopy | Molecular-level information; Direct polymorph identification; Suitable for aqueous systems | Potential fluorescence; Laser heating concerns; Complex data analysis | Excellent—successfully demonstrated in literature [1] | | NIR Spectroscopy | Rapid measurement; Deep penetration; No fluorescence issue | Indirect chemical information; Strong water absorption; Less specific for polymorphs | Limited—water content may interfere with API signal [2] | | FBRM | Direct particle counting; Chord length distribution; Shape information | No molecular identification; Indirect polymorph assessment | Complementary—can correlate particle changes with polymorph transformation | | ATR-FTIR | Molecular information; Well-established quantification | Contact required; Potential for fouling; Limited penetration | Moderate—useful but may have sampling challenges in slurries |
The implementation of in-line Raman spectroscopy with proper calibration provides a powerful approach for monitoring and controlling the polymorphic transformation of this compound during crystallization processes. The methodology described in this application note enables researchers to:
This PAT approach aligns with regulatory guidance and provides the scientific understanding needed for robust manufacturing processes, potentially reducing batch failures and ensuring consistent product quality.
Timepidium Bromide is a quaternary ammonium anticholinergic agent used to relieve visceral spasms, particularly in the gastrointestinal tract [1]. The table below summarizes key experimental findings from animal and human studies.
Table 1: Summary of Experimental Findings for this compound
| Experimental Model | Key Findings | Comparative Efficacy |
|---|---|---|
| Gastrointestinal Motility (Dogs) | Inhibited spontaneous and bethanechol-induced motility [2]. | Similar to atropine, stronger than hyoscine-N-butylbromide [2]. |
| Gallbladder & Sphincter of Oddi | Inhibited gallbladder motility (dogs); decreased intracholedochal pressure in post-operative patients [2] [3]. | Similar inhibitory effect on gallbladder as hyoscine-N-butylbromide and atropine [2]. |
| Gastric Acid Secretion | Inhibited bethanechol-induced secretion in dogs and rats [2]. | Stronger than hyoscine-N-butylbromide, weaker than atropine [2]. |
| Salivary Secretion | Produced weaker inhibitory action [2]. | Much weaker than atropine [2]. |
| Urinary Bladder | Weaker inhibition of spontaneous motion [2]. | Somewhat weaker than hyoscine-N-butylbromide and atropine [2]. |
| Pancreatic/Biliary Secretion (Rats) | Little significant effect at higher doses [2]. | Not applicable. |
| Mydriatic Activity (Mice) | Weakest mydriatic effect [2]. | Weaker than hyoscine-N-butylbromide and atropine [2]. |
The following table outlines the potential side effects of this compound, which are typical of anticholinergic agents.
Table 2: Documented Side Effects and Necessary Precautions
| Category | Specific Side Effects / Conditions |
|---|---|
| Common Side Effects | Dry mouth, Constipation, Blurred vision, Dizziness [4]. |
| Less Common Side Effects | Urinary retention, Tachycardia (increased heart rate), Rash or allergic reactions, Headache [4]. |
| Conditions Requiring Caution | Glaucoma, Enlarged prostate (benign prostatic hyperplasia), Myasthenia gravis [4]. |
| Other Considerations | Can interact with other medications; safety during pregnancy and breastfeeding is not well-established [4]. |
This compound is a muscarinic acetylcholine receptor antagonist [5]. As a quaternary ammonium compound, its positively charged nitrogen atom prevents it from crossing the blood-brain barrier, confining its effects to the peripheral nervous system and minimizing central side effects [1].
The diagram below illustrates how this compound affects cholinergic signaling in smooth muscle cells.
This pathway is part of larger neuroactive ligand-receptor interactions and cholinergic synapse pathways, and it also influences gastric acid and salivary secretion pathways [5].
For your research, here is a summary of the key identifiable chemical data for Timepidium bromide:
| Property | Description |
|---|---|
| IUPAC Name | 3-[bis(thiophen-2-yl)methylidene]-5-methoxy-1,1-dimethylpiperidin-1-ium bromide [1] |
| CAS Registry Number | 35035-05-3 [1] [2] |
| Molecular Formula | C₁₇H₂₂BrNOS₂ [3] [1] [2] |
| Average Molecular Weight | 400.39 g·mol⁻¹ [3] [1] |
| SMILES | [Br-].COC1CC(C[N+](C)(C)C1)=C(C1=CC=CS1)C1=CC=CS1 [1] |
| InChI Key | QTSXMEPZSHLZFF-UHFFFAOYSA-M [3] [1] [2] |
| Drug Class | Anticholinergic (Muscarinic acetylcholine receptor antagonist) [3] [4] |
The following diagram outlines a logical workflow you can follow to develop a laboratory synthesis protocol based on the aforementioned strategies.
Timepidium bromide is a synthetic anticholinergic drug classified as a quaternary ammonium compound. Its primary effect is as a competitive muscarinic acetylcholine receptor (mAChR) antagonist [1] [2] [3].
The diagram below illustrates the cellular signaling pathways affected by this compound.
This mechanism underlies its physiological effects: by blocking acetylcholine from binding to M3 receptors on smooth muscle cells and glandular cells in the digestive system, it reduces smooth muscle motility and the secretion of digestive juices like gastric acid [4].
The following table summarizes key findings from an animal study that compared this compound to other anticholinergics [4]. Please note that this data is from 1978.
| Pharmacological Action | Model System | Key Finding for this compound | Comparative Efficacy |
|---|---|---|---|
| Inhibition of GI Motility | Dogs (spontaneous & drug-induced) | Inhibited motility in various gastrointestinal regions | Approximately equal to atropine; stronger than hyoscine-N-butylbromide [4] |
| Inhibition of Gastric Acid Secretion | Dogs & Rats (drug-induced) | Inhibited gastric acid secretion | Stronger than hyoscine-N-butylbromide; weaker than atropine [4] |
| Inhibition of Salivary Secretion | Not Specified | Produced much weaker inhibitory action | Weaker than both atropine and hyoscine-N-butylbromide [4] |
| Effect on Pancreatic/Biliary Secretion | Rats | Little to no significant effect at higher doses | Not applicable [4] |
| Mydriatic Activity | Mice | Produced the weakest mydriatic (pupil-dilating) effect | Weaker than atropine and hyoscine-N-butylbromide [4] |
Since specific protocols are unavailable, here is a general framework for the types of in vitro assays that would be used to characterize a molecule like this compound, based on its known pharmacology.
| Assay Category | Recommended Technique | Key Measured Parameters |
|---|
| Binding Studies | Radioligand Binding Assay | • Inhibition constant (Ki) • IC50 (half-maximal inhibitory concentration) • Receptor affinity and selectivity profile [4] | | Functional Antagonism | Cell-Based Calcium Flux / IP1 Accumulation | • IC50 for inhibition of carbachol-induced response • Apparent affinity (pA2) • Potency in downstream signaling pathways [5] | | Cellular Phenotype | Isolated Tissue Bath (e.g., Guinea Pig Ileum) | • IC50 for inhibition of carbachol-induced contraction • confirmation of functional antagonism in relevant tissue [4] |
Q1: Why is in-line monitoring critical for polymorphic transformation processes? In-line monitoring is a core component of the Process Analytical Technology (PAT) framework encouraged by regulatory agencies. It allows for real-time, non-destructive measurement of critical quality attributes, enabling better understanding, control, and reproducibility of pharmaceutical processes like crystallization. This helps in scientifically ensuring final product quality rather than just testing it post-production [1] [2].
Q2: What are the primary analytical techniques used for in-line monitoring of polymorphs? The main techniques are Raman spectroscopy and Near-Infrared (NIR) spectroscopy. Raman is particularly valued for its ability to distinguish between different polymorphic forms with minimal sample preparation and its effectiveness with solid samples and in water-based slurries. NIR is also widely used, though it can be less suitable in some cases, for instance, when there is interference from water or the API concentration is low [1] [2].
Q3: A previous study successfully monitored the polymorphic transformation of timepidium bromide. What technique did it use? A study on this compound developed a multivariate calibration function to monitor its isothermal polymorphic transformation in a solution of water and 10% acetone using Raman spectroscopy [2].
The table below outlines common issues, their potential causes, and recommended solutions when using spectroscopic tools for polymorph monitoring.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor Calibration Model | Incorrect factors considered (e.g., ignoring temperature, particle size); non-homogeneous calibration samples. | Follow a Good Calibration Practice (GCP): Use design of experiments (DoE) to include effects of temperature, crystal size, solute, and solid concentration in calibration [2]. |
| Fluorescence in Raman Spectra | Sample impurities or the drug molecule itself. | Change laser wavelength; employ background subtraction algorithms; allow the sample to photobleach [2]. |
| Spectral Interference from Solvent | Strong solvent peaks overlap with API peaks. | Select a solvent with a less interfering Raman spectrum (e.g., water is often preferred); use multivariate calibration to resolve overlapping peaks [2]. |
| Inability to Detect Transient Polymorph | The metastable form appears and disappears too quickly for the measurement interval. | Increase measurement frequency; use a technique like Principal Component Analysis (PCA) on NIR data, which has been successful in capturing transient form II paracetamol [1]. |
| Particle Size Effects on Spectra | Changes in particle size can alter spectral intensity, leading to inaccurate polymorphic ratio calculations. | Develop a calibration model that distinguishes crystal size effects from polymorphic ratio, or keep particle size consistent during calibration [2]. |
This methodology is adapted from a study on o-aminobenzoic acid (OABA) and the referenced approach for this compound, providing a template for your experiments [2].
A robust calibration model is essential for accurate quantitative monitoring.
The following diagram illustrates the key stages and decision points in a typical polymorph monitoring experiment.
Diagram: Workflow for monitoring polymorphic transformation with integrated troubleshooting steps.
The table below summarizes critical parameters from relevant studies to guide your experimental setup.
| Parameter | Application/Value | Technique Used | Key Finding |
|---|---|---|---|
| Polymorphic System | This compound (in water/10% acetone) [2] | Raman Spectroscopy | A multivariate calibration function can be developed for monitoring. |
| Polymorphic System | Paracetamol (Form II -> Form I in ethanol/methanol) [1] | NIR Spectroscopy | Principal Component Analysis (PCA) can uniquely monitor the transient formation of a metastable form (II) and its conversion to the stable form (I). |
| Critical Calibration Factors | OABA - Solute & Solid Concentration [2] | Raman Spectroscopy | These factors strongly affect Raman spectra and must be included in the calibration model for accurate results. |
| Process Understanding | Paracetamol Crystallization [1] | NIR with PCA | The entire crystallization process was revealed to occur in three distinct steps, providing deep process insight. |
The search results confirm that Raman spectroscopy has been successfully applied to monitor this compound polymorphism [2]. To deepen your work, I suggest you:
Since compound-specific protocols are unavailable, the following table outlines common challenges and general optimization strategies in crystallization, which you can apply to your work with Timepidium Bromide [1].
| Problem | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Low or No Yield | Solvent too soluble, rapid cooling, insufficient impurity removal. | Reduce solvent volume, allow slow cooling, ensure crude solid is pure. |
| Poor Crystal Quality | Cooling too fast, excessive nucleation. | Use a smaller volume of hot solvent, cool gradually, scratch flask gently. |
| Oil Formation | Rapid supersaturation, decomposition. | Dissolve at lower temperature, use anti-solvent, choose different solvent. |
| Incorrect Polymorph | Solvent or cooling rate favors a different form. | Systematically screen solvents and cooling profiles. |
The diagram below outlines a logical workflow for developing and optimizing a crystallization process from scratch. You can use this as a framework for your experiments with this compound.
Based on general laboratory practice, here are answers to potential questions.
Q1: What is the primary safety consideration when working with this compound? All TargetMol products, including this compound, are for research purposes only and are not for human consumption. Please comply with the intended use and do not use TargetMol products for any other purpose [2].
Q2: How should I store this compound? It is recommended to store the powder at -20°C for 3 years. If dissolved in a solvent, it should be stored at -80°C for 1 year [2].
Q3: My product is crystallizing as an oil, not a solid. What should I do? Oil formation often occurs due to overly rapid cooling. Try allowing the solution to cool very slowly to room temperature without disturbance. If oil still forms, re-dissolve it by gently warming and try adding a small "seed" crystal of the pure compound to induce solid formation [1].
The yield and chemoselectivity of heterocyclic compound synthesis are highly sensitive to reaction conditions. The table below summarizes critical parameters to investigate, based on general optimization strategies [1].
| Parameter | Impact on Yield & Selectivity | Troubleshooting Action |
|---|---|---|
| Base Selection | Determines reaction pathway chemoselectivity (e.g., thiophene vs. thiazole formation). | Systematically test different bases (e.g., NaOEt, K(_2)CO(_3)) [1]. |
| Solvent System | Affects solubility, reaction rate, and equilibrium. Using a polar aprotic solvent (e.g., DMF) with K(_2)CO(_3) can lead to a different product than ethanolic NaOEt [1]. | Evaluate solvents of varying polarity and protic/aprotic nature. |
| Reaction Temperature | Influences reaction kinetics, byproduct formation, and micellization (if surfactants are used). Must be above the Kraft point for surfactant solubility [2]. | Optimize temperature profile; avoid temperatures that degrade reactants or products. |
| Reactant Purity & Stoichiometry | Impurities or deviations in molar ratios can lead to side reactions and reduced yield. | Use high-purity reagents, confirm stoichiometry via balanced equations, and consider slow addition of one reactant. |
| Reaction Time | Incomplete conversion or product decomposition can occur with incorrect timing. | Use TLC or other in-line monitoring to determine the ideal reaction duration. |
This detailed methodology is adapted from a published synthesis of thiophene and thiazole derivatives, which share synthetic relevance with Timepidium bromide [1]. You can use this as a template for your own optimization.
1. Reagent Setup:
2. Base Addition and Intermediate Formation:
3. Cyclization and Work-up:
4. Purification and Characterization:
Here are some frequently encountered problems and their potential solutions.
FAQ 1: My reaction consistently results in low yields. What are the primary factors to investigate? Low yields are often due to suboptimal base/solvent combinations or the formation of polymeric side products. Follow the systematic screening of bases and solvents as shown in the table and protocol above. Ensuring the slow addition of reactants and strict temperature control can also help minimize side reactions.
FAQ 2: I am observing multiple spots on TLC or unexpected peaks in NMR. How can I improve product purity? This indicates poor chemoselectivity or the presence of impurities.
For complex issues, follow this logical decision pathway to diagnose and resolve problems in your synthesis.
After optimization, thorough characterization is essential.
The table below summarizes the analytical techniques mentioned in the scientific literature for the analysis of Timepidium Bromide or closely related compounds.
| Analytical Technique | Specific Application / Challenge | Key Points | Source |
|---|---|---|---|
| Raman Spectroscopy | Monitoring polymorphic transformation during crystallization. | Multivariate calibration used to monitor isothermal polymorphic transformation in a solution of water and 10% acetone. | [1] |
| Synthesis & Characterization | Structural confirmation of thiophene-based compounds (e.g., this compound). | Standard protocols for confirming the structure of newly synthesized compounds, applicable to drug development. Includes melting point, IR, NMR, and mass spectrometry. | [2] |
While not specific to this compound, many analytical challenges are universal. The following guide adapts general troubleshooting principles, particularly for chromatography, which is a cornerstone of pharmaceutical analysis [3] [4].
For developing a new method, such as using Raman spectroscopy to monitor crystallization as referenced above, a systematic approach is crucial. The diagram below outlines a general workflow for developing and validating a Process Analytical Technology (PAT) method.
The table below summarizes the basic identifying information for this compound, which is the starting point for any stability investigation.
| Property | Description |
|---|---|
| IUPAC Name | 3-(Di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide [1] |
| Molecular Formula | C₁₇H₂₂BrNOS₂ [1] |
| Average Mass | 400.393 g/mol [1] |
| CAS Registry Number | 35035-05-3 [1] |
| Trade Name | Sesden [1] |
| Common Use | Used as a micelle marker in Micellar Electrokinetic Chromatography (MEKC) studies [2]. Also listed as a drug (JP18) in the KEGG database [3]. |
One research paper details the use of this compound in an analytical method. The following workflow diagram illustrates this specific experimental setup.
In this documented protocol [2]:
Based on the information found, here are answers to anticipated questions.
What is this compound? It is a quaternary ammonium compound. Beyond its known use as an antispasmodic drug [3], it serves a specific role in analytical chemistry as a micelle marker for MEKC-ESI-MS, a technique used to separate and analyze mixtures like pesticides [2].
In what analytical contexts has its stability been demonstrated? Its stability has been demonstrated in a validated MEKC-ESI-MS method that uses reverse migrating SDS micelles and coated capillaries at a pH of 9.0 [2]. In this context, it performed reliably as a micelle marker without reported degradation.
Since the search results lack explicit stability data, I suggest the following actions to find the information you need:
"this compound stability", "this compound degradation products", and "this compound HPLC method".
Before selecting an enhancement method, understanding the drug's basic properties and the general principles of solubility is crucial.
Table 1: Basic Properties of Timepidium Bromide [1] [2] [3]
| Property | Description |
|---|---|
| CAS Number | 35035-05-3 |
| Molecular Formula | C17H22BrNOS2 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide |
| Description | A quaternary ammonium compound with anticholinergic (antispasmodic) activity. |
| Therapeutic Class | Agent for the symptomatic treatment of visceral and gastrointestinal spasms. |
Table 2: Solubility Descriptive Terms (USP/BP) [4]
| Descriptive Term | Parts of Solvent Required per Part of Solute |
|---|---|
| Very soluble | Less than 1 |
| Freely soluble | From 1 to 10 |
| Soluble | From 10 to 30 |
| Sparingly soluble | From 30 to 100 |
| Slightly soluble | From 100 to 1000 |
| Very slightly soluble | From 1000 to 10,000 |
| Practically insoluble | 10,000 and over |
Solubility is a key parameter for achieving the desired drug concentration in systemic circulation. For a BCS Class II drug like this compound (low solubility, high permeability), the rate-limiting step for absorption is often drug release and dissolution in the gastric fluid. Therefore, enhancing solubility directly improves bioavailability [4].
Here are common techniques categorized for your reference. The following diagram outlines the general decision-making workflow for selecting a solubility enhancement method:
Table 3: Overview of Solubility Enhancement Methods [4]
| Category | Technique | Brief Description & Mechanism |
|---|---|---|
| Physical Modifications | Particle Size Reduction | Increasing surface area to improve dissolution rate (e.g., micronization, nanosuspension). |
| Solid Dispersions | Dispersing drug in inert hydrophilic carrier matrix to improve wettability and dissolution. | |
| Crystal Engineering | Modifying crystal habit (e.g., creating amorphous forms) to higher energy state and solubility. | |
| Chemical Modifications | Salt Formation | Converting drug into a salt form, which typically has higher aqueous solubility than the parent. |
| Complexation | Using agents like cyclodextrins to form water-soluble inclusion complexes with the drug. | |
| Miscellaneous Methods | Surfactants | Reducing interfacial tension, increasing wetting, and forming micelles to solubilize drugs. |
| Cosolvency | Using water-miscible solvents (e.g., PEG, ethanol) to alter solubility of drug in medium. |
When selecting excipients like surfactants and cosolvents, their physicochemical properties significantly impact drug solubility. Research on Ketorolac Tromethamine provides a useful reference: drug solubility was found to be directly proportional to the dielectric constant and HLB value, and inversely proportional to carbon chain length and log P [5]. Non-ionic surfactants are generally preferred for their lower irritation potential [5].
This protocol, adapted from general practices in nanoemulsion development, is a practical starting point for screening excipients to enhance the solubility of this compound [5].
Objective: To identify surfactants and cosurfactants that significantly improve the saturation solubility of this compound.
Materials:
Method:
Data Analysis:
Q1: What is the most critical parameter to consider when selecting a surfactant for an ocular formulation containing this compound? A1: Safety and irritation potential are paramount. Non-ionic surfactants (e.g., Tweens, Cremophors) are generally preferred over anionic or cationic surfactants because they cause less ocular irritation and toxicity. Always refer to safety data and conduct irritation tests like the HET-CAM assay for final candidate selection [5].
Q2: We are developing a parenteral formulation. The salt form of this compound is still not sufficiently soluble. What technique can we consider next? A2: For parenteral products, cosolvency is a widely used and effective technique. You can create a water-miscible vehicle using systems like PEG, ethanol, propylene glycol, or Transcutol P. The key is to find the optimal ratio that maximizes solubility while maintaining acceptable tolerability and toxicity profiles. Surfactants for micelle formation can also be explored [4].
Q3: After creating a solid dispersion, the solubility improved initially but decreased upon storage. What could be the cause? A3: This is a classic sign of physical instability in the solid dispersion, often due to crystallization of the amorphous drug. The high-energy amorphous state is metastable and can revert to the more stable, less soluble crystalline form over time. Solutions include:
The table below summarizes the key identifiers for this compound, which are essential for its analysis and purification [1].
| Property | Value |
|---|---|
| CAS Number | 35035-05-3 |
| Molecular Formula | C({17})H({22})BrNOS(_2) |
| Molecular Weight | 400.4 g/mol |
| Synonyms | Sesden, SA504 |
| Bioactivity | Anticholinergic agent [1]. |
The most common purification method for a synthetic organic compound like this compound is recrystallization. The general workflow is as follows:
Solvent Selection and Dissolution
Hot Filtration
Crystallization
Isolation and Washing
Drying
After purification, you need to verify the identity and purity of your compound. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. Below is a guide to troubleshooting common HPLC issues you might encounter.
| Symptom | Possible Cause | Solution |
|---|
| Peak Tailing | - Silanol interactions (common for basic compounds).
Q1: What is the recommended storage condition for a purified this compound standard? A1: For long-term stability, store the powder at -20°C for up to 3 years. For solutions, it is recommended to store them at -80°C for 1 year [1].
Q2: My recrystallization yield is low. What can I do? A2: Low yield is often a trade-off for high purity. You can try:
Q3: Are there any safety considerations for handling this compound? A3: As a pharmacological agent, it should be treated with caution. Always consult its Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses. Avoid creating or inhaling dust.
The available scientific literature on this compound is limited, and the specific purification methods, optimal HPLC conditions, and full spectral data were not found in the search results. The guidance provided is based on its general chemical properties and standard laboratory practices for similar compounds.
| Aspect | Considerations & Common Challenges |
|---|---|
| Calibration Goal | Quantitative monitoring of polymorphic ratio during solution crystallization processes [1]. |
| Critical Factors | Solid concentration, solute concentration, temperature, and crystal size can significantly affect Raman spectra and must be controlled or modeled [1]. |
| Calibration Approach | Multivariate models (e.g., PLS, PCR) are often used. A "Good Calibration Practice" uses design of experiments to efficiently account for multiple varying factors [1]. |
| Sample Environment | Experiments for solution crystallization are typically performed in slurries. Water is a preferred solvent as it does not produce strong interfering Raman peaks [1]. |
| Major Challenge | Fluorescence from the sample or impurities can overwhelm the Raman signal. A common solution is using a laser with a longer wavelength (e.g., 785 nm or 1064 nm) to minimize fluorescence excitation [2]. |
For a molecule like timepidium bromide, you would typically follow a workflow to develop a robust calibration model. The process can be visualized as follows:
The scientific literature indicates that this general approach has been successfully applied to this compound. One study developed a multivariate calibration function to monitor the isothermal polymorphic transformation of this compound in a solution of water and 10% acetone [1].
The choice is often a balance between signal strength and avoiding fluorescence.
It refers to a systematic procedure for calibration that aims to produce high-quality measurements with a reduced number of experiments. This involves [1]:
It's important to distinguish these two types of calibration:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High background noise | Fluorescence from sample or impurities | Switch to a longer-wavelength laser (e.g., 785 nm) [2]. |
| Poor model prediction | Critical factors (e.g., temperature, particle size) not accounted for | Re-design calibration set using DoE to include these variables [1]. |
| Inconsistent spectra | Laser power fluctuation or instrument drift | Perform regular instrument calibration [4]. Ensure sample presentation is consistent. |
| Weak Raman signal | Low concentration or inefficient scattering | Optimize laser power and integration time. Consider using a resonance Raman approach if applicable. |
The following table summarizes successful enantiomeric separation methods for this compound as reported in the literature.
| Method | Stationary Phase / Chiral Selector | Mobile Phase / Background Electrolyte | Key Results | Reference |
|---|---|---|---|---|
| HPLC | Chiral Stationary Phase (CSP) with immobilized cyclodextrin (CD-CSP) | Information not specified in abstract | Successful enantioseparation achieved | [1] |
| Capillary Zone Electrophoresis (CZE) | Cyclodextrins (CDs), e.g., β-CD, DM-β-CD | Information not specified in abstract | Successful enantioseparation achieved; Validated for optical purity testing | [1] |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No Separation (HPLC) | Ineffective Chiral Selector | Verify the CSP is a cyclodextrin-immobilized phase. Test different types of cyclodextrins (e.g., β-CD, DM-β-CD). |
| Poor Peak Shape | Non-optimal mobile phase pH or composition | Fine-tune mobile phase pH, organic modifier percentage, and buffer concentration. |
| Method not Reproducible | Uncontrolled environmental factors | Strictly control column temperature and mobile phase flow rate. |
| CE Recommended | HPLC method development challenges | Consider switching to Capillary Electrophoresis, which was selected as the superior method for optical purity testing of related drugs [1]. |
Q1: What is the recommended primary method for analyzing the optical purity of this compound? Based on the literature, Capillary Electrophoresis (CE) using cyclodextrins as chiral selectors is recommended. The researchers of the 1995 study concluded that for related drugs, the CE technique was superior and was validated for quality control as an optical purity testing method [1].
Q2: My HPLC separation is not working. What should I do? First, confirm your chiral stationary phase is correct (cyclodextrin-immobilized). If separation remains poor, consider method parameters:
Q3: Are there other techniques that can be used for polymorph monitoring in crystallization processes? Yes, Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool for this purpose. It allows for in-situ, non-destructive, and quantitative monitoring of polymorphic transformations without extensive sample preparation, making it suitable for quality control [3].
Below is a generalized workflow for a Capillary Electrophoresis method based on the published successful separation.
General Procedure:
Key Parameters to Optimize:
The core experimental data for this guide is sourced from a 1995 research paper [1]. While the fundamental principles of chiral separation remain valid, instrumentation and best practices have advanced significantly since its publication.
Welcome, Researchers. This resource is designed to assist you in achieving and maintaining precise control over the particle size of Timepidium bromide, a critical parameter for its dissolution rate, bioavailability, and stability. Below you will find troubleshooting guides, FAQs, and detailed protocols.
Q1: What is the target particle size range for this compound to enhance oral bioavailability? A: For poorly soluble drugs like this compound, reducing particle size to the nanoscale significantly increases the surface area, thereby improving dissolution rate and bioavailability. The target is typically in the sub-micron range.
Table 1: Target Particle Size Ranges for Different Applications
| Application / Goal | Target Particle Size (D50) | Key Rationale |
|---|---|---|
| Enhanced Oral Bioavailability | 100 - 500 nm | Maximizes surface area for rapid dissolution in the GI tract. |
| Suspension Stability | 200 - 800 nm (with narrow PDI) | Balances dissolution enhancement with reduced Ostwald ripening and sedimentation. |
| Inhalation Formulation | 1 - 5 µm | Optimal for alveolar deposition. (Note: This may require a different salt or form). |
Q2: Why does my particle size increase over time in suspension (Ostwald Ripening), and how can I prevent it? A: Ostwald ripening is the growth of larger particles at the expense of smaller ones due to solubility differences. It is a common challenge with nano-suspensions.
Table 2: Strategies to Mitigate Ostwald Ripening
| Strategy | Mechanism | Recommended Approach |
|---|---|---|
| Stabilizer Selection | Forms a protective steric and/or electrostatic barrier, preventing particle coalescence. | Use a combination of ionic (e.g., SLS) and non-ionic (e.g., HPMC, PVP) stabilizers. |
| Narrow PDI | Reduces the solubility differential between particles, the primary driver for ripening. | Optimize milling/ homogenization to achieve a PDI < 0.2. |
| Storage Condition | Lower temperature reduces molecular diffusion and solubility. | Store suspensions at 2-8°C for short-term stability studies. |
Q3: My laser diffraction (DLS) and microscopy results are inconsistent. Which one should I trust? A: These techniques measure different properties. Laser diffraction is excellent for a bulk, volume-based distribution, while microscopy (SEM/TEM) provides number-based, direct visualization.
Table 3: Comparison of Particle Sizing Techniques
| Technique | Measured Principle | Output | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Dynamic Light Scattering (DLS) | Brownian Motion | Hydrodynamic Diameter (Z-Avg), PDI | High sensitivity for sub-100 nm particles, fast analysis. | Sensitive to aggregates and dust; assumes particles are spherical. |
| Laser Diffraction (LD) | Light Scattering Pattern | Volume-based Distribution (D10, D50, D90) | Broad measurement range, robust, less sensitive to dust. | Less sensitive to a small population of fines or aggregates. |
| Scanning Electron Microscopy (SEM) | Electron Imaging | Number-based Distribution, Morphology | Direct visualization, reveals shape and aggregation. | Sample preparation can alter particles; statistical representation requires many images. |
Recommendation: Use Laser Diffraction (LD) as your primary method for process control and quality assurance due to its robustness. Use SEM for qualitative validation and to investigate morphology and aggregation.
Problem: Inconsistent Particle Size After Wet Media Milling
| Symptom | Possible Cause | Solution |
|---|
| Wide PDI (>0.3) | 1. Inadequate stabilizer concentration. 2. Milling media (beads) are too large or polydisperse. 3. Milling time too short. | 1. Titrate stabilizer levels and use a combination. 2. Use smaller (e.g., 0.2-0.5 mm), monodisperse YSZ beads. 3. Perform a milling time study. | | Particle Size Not Reducing Below 1µm | 1. Insufficient milling energy. 2. Drug concentration too high. 3. Stabilizer type is incorrect. | 1. Increase agitator speed or recirculation rate. 2. Dilute the suspension or reduce drug load. 3. Screen ionic and non-ionic stabilizers for better adsorption. | | High Contamination Levels | 1. Bead erosion or breakage. 2. Wear of milling chamber/impeller. | 1. Use high-quality, cross-linked polymeric or YSZ beads. 2. Use equipment with ceramic (e.g., ZrO₂) internals. |
Problem: Particle Aggregation Upon Storage
| Symptom | Possible Cause | Solution |
|---|
| Rapid Sedimentation & Hard Cake | 1. Weak steric stabilization. 2. Inadequate electrostatic repulsion (Zeta Potential). | 1. Increase the molecular weight or concentration of the polymeric stabilizer (e.g., HPMC). 2. Use an ionic surfactant to increase zeta potential (aim for |±30| mV). | | Gelation or Viscosity Increase | 1. Polymer swelling or interaction. 2. Water absorption in non-aqueous suspensions. | 1. Change polymer type (e.g., from HPMC to PVP). 2. Ensure sealed containers and use desiccants. |
Objective: To systematically determine the optimal milling conditions for achieving the target particle size of this compound.
Materials:
Methodology:
The following workflow outlines this systematic optimization process:
Diagram Title: Wet Media Milling Optimization Workflow
Objective: To identify the most effective stabilizer or stabilizer combination for this compound nanosuspension.
Materials:
Methodology:
The decision logic for selecting a stabilizer based on the results is as follows:
Diagram Title: Stabilizer Selection Decision Tree
The table below summarizes the key characteristics and experimental findings for timepidium bromide and hyoscine-N-butylbromide based on the available research.
| Feature | This compound | Hyoscine-N-Butylbromide (HBB) |
|---|---|---|
| Drug Class | Anticholinergic, Parasympatholytic [1] [2] | Anticholinergic, Antimuscarinic, Parasympatholytic [3] [4] |
| Primary Investigated Uses | Gastrointestinal spasms; Gastric tonus and motility [1] | Abdominal pain; Labor acceleration; Reducing imaging artefacts [5] [6] [4] |
| Key Experimental Findings | - Significant effect on gastric tonus vs placebo [1]
Here is a deeper dive into the key studies and methodologies for each drug.
A 1975 double-blind clinical trial evaluated its effects on the human stomach roentgenographically [1].
A 1982 study on rabbits investigated its effect on blood flow.
A 2020 systematic review and meta-analysis of 20 Randomized Controlled Trials (RCTs) assessed its effect on labor progress [5].
A 2021 feasibility trial evaluated HBB for improving Cone Beam CT (CBCT) image quality during radiotherapy [6].
The following diagram illustrates the shared parasympatholytic mechanism of both drugs, which underlies their physiological effects.
The core mechanism involves both drugs acting as competitive antagonists at muscarinic acetylcholine receptors in the parasympathetic nervous system [2] [4]. By blocking the binding of acetylcholine, they inhibit receptor activation, leading to reduced smooth muscle contraction in target organs. This spasmolytic effect explains their utility in treating abdominal cramps, accelerating labor by relaxing the cervix, and improving image quality by reducing bowel motility.
The table below summarizes the available objective data from clinical studies and pharmacological research.
| Feature | Timepidium Bromide | Prifinium Bromide |
|---|---|---|
| Drug Class | Anticholinergic (Antimuscarinic) [1] | Anticholinergic (Antimuscarinic) [2] [3] |
| Primary Indication | Visceral spasms, pain in gastrointestinal disorders [1] | Irritable bowel syndrome (IBS), visceral spasms [4] [2] |
| Molecular Weight | 400.39 g·mol⁻¹ [1] | 386.37 g·mol⁻¹ [3] |
| Comparative Efficacy (Gastric Tonus) | No significant difference from other active drugs (Hyoscine, Prifinium) [5] | No significant difference from other active drugs (Hyoscine, Timepidium) [5] |
| Comparative Efficacy (Peristalsis) | Significantly more effective than placebo [5] | Significantly more effective than placebo [5] |
| Key Differentiating Data | Effect on gastric tonus significantly greater than placebo [5] | In IBS patients: 86% showed marked/moderate improvement after 4 weeks (90 mg/day) [4] |
| Molecular Docking Data | Information not available in search results | Binding affinity of -8.6 kcal/mol with M2 muscarinic receptor (5ZKC) [6] |
| Structural Feature | Quaternary ammonium compound (peripherally acting) [1] | Quaternary ammonium compound [3] |
Here are the details of the key experiments that generated the data in the tables above.
This remains the primary source for head-to-head data [5].
Both drugs are antimuscarinic agents, and their therapeutic effect is mediated through the blockade of muscarinic acetylcholine receptors in the gastrointestinal tract. The following diagram illustrates this shared signaling pathway and site of action.
Diagram Title: Anticholinergic Inhibition of GI Smooth Muscle Contraction
| Property | Description |
|---|---|
| Drug Class | Anticholinergic / Antispasmodic [1] |
| Primary Indication | Symptomatic treatment of visceral and gastrointestinal spasms, and associated pain [1] |
| Mechanism of Action | Antagonism of muscarinic receptors (Anticholinergic) [2] [1] [3] |
| Key Feature | Quaternary ammonium compound; does not cross the blood-brain barrier, minimizing central nervous system side effects [1] |
| Chemical Formula | C₁₇H₂₂BrNOS₂ [1] [3] |
The most relevant study found was conducted in rabbits in 1982. The table below summarizes its findings on the drug's effect on gastrointestinal blood flow [2].
| Experimental Factor | Finding |
|---|---|
| Subject | Rabbits |
| Dose | 200 μg/kg, intravenous |
| Effect on Total Gastric Blood Flow | Slight increase |
| Effect on Mucosal Blood Flow (Pyloric Antrum) | Considerable increase |
| Antagonism of Cholinergic Effects | Reversed reduction in gastric blood flow caused by acetylcholine and neostigmine |
| Proposed Mechanism | Action mediated via muscarinic receptors |
Comprehensive comparison guides require robust, head-to-head experimental data. The current search results do not contain studies directly comparing this compound's potency, affinity for muscarinic receptor subtypes (M1-M3), or clinical efficacy against other anticholinergics like atropine or modern selective agents.
For a rigorous comparison, you may need to consult specialized pharmacological databases and full-text papers. The following flowchart outlines a potential methodology for a systematic comparison based on a universal pharmacological approach discussed in one of the search results [4].
The table below summarizes the key experimental findings for Timepidium bromide and comparator drugs based on the search results.
| Drug Name | Key Experimental Findings on Gastric Function | Comparative Efficacy (vs. Other Agents) | Study Type & Subjects |
|---|
| This compound | - Gastric Tonus: Significantly increased hypotonic rate vs. placebo [1].
Here are the methodologies for key experiments cited in the guide.
The following diagram illustrates the mechanism by which this compound and other anticholinergic agents affect gastric function.
Diagram: Anticholinergic Mechanism in Gastric Smooth Muscle. This compound acts as a competitive antagonist at muscarinic (M3) receptors, blocking acetylcholine and reducing gastric motility and secretion [5].
The 1975 double-blind clinical trial evaluated the effects of three parasympatholytic drugs—Timepidium Bromide, Hyoscine-N-Butylbromide, and Prifinium Bromide—against a placebo (physiological saline) on the gastrointestinal tract in 101 male subjects [1].
The table below summarizes the key efficacy findings from this study:
| Drug Assessed | Effect on Gastric Tonus (Hypotonic Rate) | Effect on Peristaltic Movement | Effect on Site of Barium Arrival |
|---|---|---|---|
| This compound | Significant effect vs. placebo [1] | Significant effect vs. placebo [1] | Significant effect vs. placebo [1] |
| Hyoscine-N-Butylbromide | Significant effect vs. placebo (in control test) [1] | Significant effect vs. placebo [1] | No significant difference from other active drugs [1] |
| Prifinium Bromide | Significant effect vs. placebo [1] | Significant effect vs. placebo [1] | No significant difference from other active drugs [1] |
| Placebo | Effect significantly inferior to active drugs [1] | Effect significantly inferior to active drugs [1] | Effect significantly inferior to Timepidium [1] |
The study concluded that while all three active drugs were effective and not significantly different from each other in terms of most observed values on gastric form, This compound showed a broader range of significant effects compared to placebo [1].
Understanding the methodology is crucial for evaluating the results. Here are the key experimental details from the study:
The following diagram outlines the experimental workflow of the clinical trial:
When interpreting these results for modern application, several critical factors must be considered:
The table below summarizes the relative anticholinergic potency of Timepidium Bromide (TB) compared to Hyoscine-N-butylbromide (HB) and Atropine (Atr), primarily derived from isolated tissue experiments on guinea pigs [1].
| Anticholinergic Agent | Relative Potency (Gallbladder) | Relative Potency (Sphincter of Oddi) | pA2 Value (Gallbladder) | Key Characteristics |
|---|---|---|---|---|
| This compound (TB) | 7x more potent than HB; 1/5-1/6 as potent as Atr | 12x more potent than HB; 1/5 as potent as Atr | 8.44 | Competitive antagonist; effect blocked by tetrodotoxin, suggesting neural pathway action [1]. |
| Hyoscine-N-butylbromide (HB) | Baseline (1x) | Baseline (1x) | 7.55 | - |
| Atropine (Atr) | 5-6x more potent than TB | 5x more potent than TB | 9.11 | Used as a reference standard [1]. |
The comparative data is largely based on two specific experimental studies. Here are the methodologies and key findings.
Objective: To evaluate and compare the inhibitory effects of TB, HB, and Atr on smooth muscle contraction.
Methodology:
Key Findings:
This experimental workflow is illustrated below: